Benzenesulfonic acid, 3-formyl-, potassium salt

CAS No.: 54110-21-3

Cat. No.: VC18487037

Molecular Formula: C7H5KO4S

Molecular Weight: 224.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54110-21-3 |

|---|---|

| Molecular Formula | C7H5KO4S |

| Molecular Weight | 224.28 g/mol |

| IUPAC Name | potassium;3-formylbenzenesulfonate |

| Standard InChI | InChI=1S/C7H6O4S.K/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |

| Standard InChI Key | SOCMWWYVZTYFGK-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

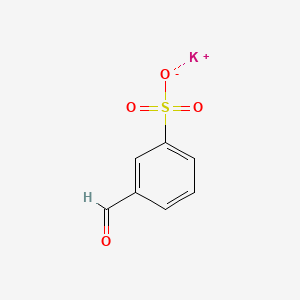

Benzenesulfonic acid, 3-formyl-, potassium salt is systematically named potassium;3-formylbenzenesulfonate under IUPAC nomenclature . Its molecular structure consists of a benzene ring substituted with a sulfonate group (-SO₃⁻) and a formyl group (-CHO) at the meta position, balanced by a potassium cation (K⁺). The compound’s Canonical SMILES representation, C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+], succinctly captures this arrangement .

Table 1: Key Identifiers and Molecular Properties

The compound’s Topological Polar Surface Area (82.7 Ų) suggests moderate polarity, influenced by the sulfonate and formyl groups . Its rotatable bond count of 2 (associated with the formyl and sulfonate substituents) implies limited conformational flexibility .

Spectroscopic and Computational Characterization

PubChem’s computed 3D conformer model reveals a planar benzene ring with the sulfonate and formyl groups oriented at ~120° relative to each other, minimizing steric hindrance . The potassium ion interacts electrostatically with the sulfonate oxygen atoms, stabilizing the crystal lattice.

The monoisotopic mass (223.95456129 Da) and exact mass (223.95456129 Da) confirm the absence of isotopic variants . Density functional theory (DFT) simulations predict a dipole moment of ~5.2 D, aligning with its polar nature .

Synthesis and Manufacturing

Neutralization Route

Industrial synthesis typically involves neutralizing 3-formylbenzenesulfonic acid with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃):

This exothermic reaction proceeds in aqueous or polar aprotic solvents (e.g., DMF) at 50–80°C. Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity .

Challenges in Scalability

Large-scale production faces hurdles due to:

-

Hyroscopicity: The potassium salt readily absorbs moisture, complicating storage .

-

Byproduct Formation: Over-neutralization can generate potassium bisulfate (KHSO₄), requiring careful pH control.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>200 g/L at 25°C) and polar solvents like methanol . In non-polar media (e.g., hexane), solubility drops to <0.1 g/L. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with liberation of SO₂ and CO gases .

Table 2: Stability and Solubility Profile

| Property | Condition | Value |

|---|---|---|

| Water Solubility | 25°C | >200 g/L |

| Methanol Solubility | 25°C | 150 g/L |

| Decomposition Temp | TGA (N₂ atmosphere) | 210°C |

| pH (1% aqueous) | 25°C | 6.5–7.5 |

Reactivity

The formyl group undergoes characteristic aldehyde reactions:

-

Condensation: Reacts with amines to form Schiff bases.

-

Oxidation: Converts to carboxylic acid derivatives under strong oxidizers (e.g., KMnO₄) .

-

Nucleophilic Addition: Participates in Grignard reactions, forming secondary alcohols .

Industrial and Research Applications

Surfactant Intermediate

The sulfonate group confers amphiphilic properties, making the compound a candidate for:

-

Anionic surfactants: Potential use in detergents and emulsifiers.

-

Polymer modification: Sulfonation of polystyrene derivatives .

Pharmaceutical Synthesis

As a bifunctional building block, it enables:

-

Prodrug design: Conjugation via the formyl group to enhance drug solubility .

-

Metal-organic frameworks (MOFs): Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .

| Supplier | Location | Purity | Price Range (USD/g) |

|---|---|---|---|

| Alfa Chemistry | New York, USA | >95% | $120–$150 |

| Suzhou Health Chemicals | Jiangsu, China | >90% | $80–$100 |

| SAGECHEM LIMITED | Zhejiang, China | >90% | $95–$110 |

Suppliers recommend storage in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis .

Future Research Directions

While current applications remain exploratory, advancing areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume